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molecular formula C26H28ClN3O7 B1244105 JNJ-18038683 CAS No. 851376-05-1

JNJ-18038683

Cat. No. B1244105
M. Wt: 530.0 g/mol
InChI Key: DIQZMBPDLFAJLK-UHFFFAOYSA-N
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Patent
US07897771B2

Procedure details

1-Benzyl-3-(4-chloro-phenyl)-4,5,7,8-tetrahydro-1H-1,2,6-triaza-azulene-6-carboxylic acid tert-butyl ester. To a 1-L, three-necked, round-bottomed flask was added Pd(dppf)Cl2 (2.8 g, 3.4 mmol), 1,1′-bis(diphenylphosphino)ferrocene (0.96 g, 1.73 mmol), Bu4N+Br− (2.78 g, 8.6 mmol), Na2CO3 (36.5 g, 344 mmol) and 2-(4-chloro-phenyl)-benzo[1,3,2]dioxaborole (23.8 g, 103 mmol), under N2. A solution of 1-benzyl-3-trifluoromethanesulfonyloxy-4,5,7,8-tetrahydro-1H-1,2,6-triaza-azulene-6-carboxylic acid tert-butyl ester (41 g, 86 mmol) in toluene (250 mL) was added, followed by the addition of H2O (250 mL) via syringe. The reaction mixture was stirred at reflux for 3 h and then was cooled to rt. The organic layer was diluted with EtOAc (200 mL) and then was washed with 1 M aq. K2CO3 until the color of the aqueous layer stabilized. The organic layer was washed with brine (200 mL), dried over MgSO4, filtered, and concentrated. The crude product thus obtained was pad-filtered through a short plug of SiO2 to afford the title compound (34.5, 79 mmol, 92%) as a white solid. MS (ESI): exact mass calculated for C25H28ClN3O2, 437.19. found, m/z 438.1, [M+H]+. HPLC (Method B): Rt=10.89 min. 1H NMR (400 MHz, CDCl3): 7.50-7.45 (m, 2H), 7.40-7.36 (m, 2H), 7.36-7.25 (m, 3H), 7.13-7.10 (m, 2H), 5.35-5.33 (m, 2H), 3.56-3.50 (m, 4H), 2.83-2.75 (m, 4H), 1.28-1.25 (m, 9H).
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
[Compound]
Name
1-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
36.5 g
Type
reactant
Reaction Step Three
Quantity
23.8 g
Type
reactant
Reaction Step Three
Quantity
2.8 g
Type
catalyst
Reaction Step Three
Quantity
0.96 g
Type
catalyst
Reaction Step Three
Name
1-benzyl-3-trifluoromethanesulfonyloxy-4,5,7,8-tetrahydro-1H-1,2,6-triaza-azulene-6-carboxylic acid tert-butyl ester
Quantity
41 g
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
reactant
Reaction Step Five
Yield
92%

Identifiers

REACTION_CXSMILES
C([O:5]C([N:8]1[CH2:17][CH2:16][C:15]2[N:14]([CH2:18][C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=3)[N:13]=[C:12]([C:25]3[CH:30]=[CH:29][C:28]([Cl:31])=[CH:27][CH:26]=3)[C:11]=2[CH2:10][CH2:9]1)=O)(C)(C)C.[C:32]([O-:35])([O-:34])=O.[Na+].[Na+].ClC1C=CC(B2[O:49][C:48]3[CH:50]=CC=C[C:47]=3[O:46]2)=CC=1.C(OC(N1CCC2N(CC3C=CC=CC=3)N=C(OS(C(F)(F)F)(=O)=O)C=2CC1)=O)(C)(C)C.CC[O:88][C:89]([CH3:91])=[O:90]>C1(C)C=CC=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2].O>[C:89]([OH:88])(=[O:90])[CH2:91][C:48]([CH2:50][C:32]([OH:35])=[O:34])([C:47]([OH:46])=[O:5])[OH:49].[CH2:18]([N:14]1[C:15]2[CH2:16][CH2:17][NH:8][CH2:9][CH2:10][C:11]=2[C:12]([C:25]2[CH:30]=[CH:29][C:28]([Cl:31])=[CH:27][CH:26]=2)=[N:13]1)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:1.2.3,8.9.10.11,12.13.14,16.17|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC=2C(=NN(C2CC1)CC1=CC=CC=C1)C1=CC=C(C=C1)Cl
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Three
Name
1-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
36.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
23.8 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)B1OC2=C(O1)C=CC=C2
Name
Quantity
2.8 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
Name
Quantity
0.96 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
Step Four
Name
1-benzyl-3-trifluoromethanesulfonyloxy-4,5,7,8-tetrahydro-1H-1,2,6-triaza-azulene-6-carboxylic acid tert-butyl ester
Quantity
41 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC=2C(=NN(C2CC1)CC1=CC=CC=C1)OS(=O)(=O)C(F)(F)F
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
200 mL
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
WASH
Type
WASH
Details
was washed with 1 M aq. K2CO3 until the color of the aqueous layer
WASH
Type
WASH
Details
The organic layer was washed with brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product thus obtained
FILTRATION
Type
FILTRATION
Details
was pad-filtered through a short plug of SiO2

Outcomes

Product
Name
Type
product
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O.C(C1=CC=CC=C1)N1N=C(C=2CCNCCC12)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 79 mmol
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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